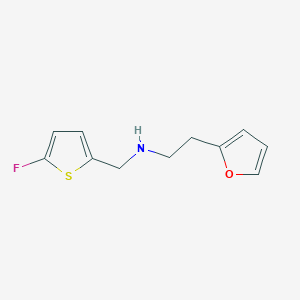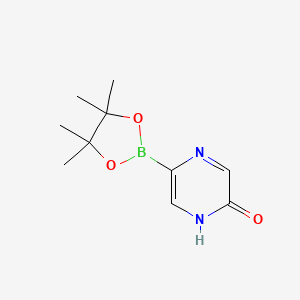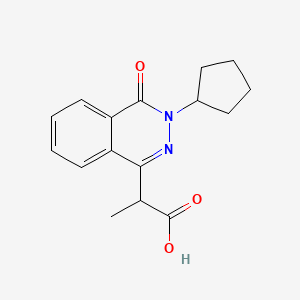
4-Methoxybenzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzofuran-6-amine is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-hydroxyaryl ketones with appropriate reagents to form the benzofuran core . Subsequent reactions introduce the methoxy and amine groups under controlled conditions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For instance, a one-pot synthesis involving o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst has been reported . This method is environmentally friendly and offers high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
4-Methoxybenzofuran-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methoxybenzofuran-6-amine involves its interaction with various molecular targets and pathways. The methoxy and amine groups enhance its ability to bind to specific enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit enzymes like carbonic anhydrase and tyrosinase, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
4-Methoxybenzofuran: Lacks the amine group, affecting its reactivity and applications.
6-Aminobenzofuran: Lacks the methoxy group, altering its chemical properties and biological activities.
Uniqueness: 4-Methoxybenzofuran-6-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-methoxy-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-6(10)5-9-7(8)2-3-12-9/h2-5H,10H2,1H3 |
InChI Key |
XPWJBTZCKGGVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



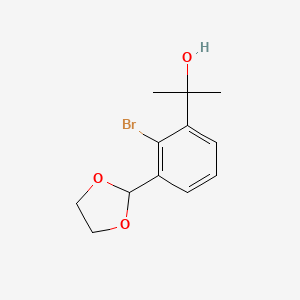
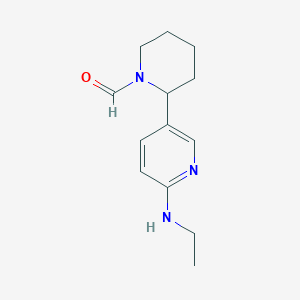


![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)

